4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Description
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, morpholine, and triazine moieties
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-27-16-4-2-15(3-5-16)25-8-6-24(7-9-25)14-17-21-18(20)23-19(22-17)26-10-12-28-13-11-26/h2-5H,6-14H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEYSVKUWYFICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylpiperazine with formaldehyde and a secondary amine under Mannich reaction conditions.
Introduction of the triazine ring: The piperazine derivative is then reacted with cyanuric chloride to form the triazine ring.
Morpholine substitution: Finally, morpholine is introduced to the triazine ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration . The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of piperazine, morpholine, and triazine moieties, which confer distinct chemical and biological properties .
Biological Activity
The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine represents a class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 497.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases, which include piperazine derivatives, have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| C692-0655 | MCF-7 | < 2 | Cytotoxic |
| C692-0655 | SK-LU-1 | Not specified | Cytotoxic |
2. Antimicrobial Activity
Compounds containing piperazine rings have been reported to possess antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymes.
3. Neuropharmacological Effects
The structural components of the compound suggest potential neuropharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.
Study on Anticancer Activity
A study published in ChemMedChem evaluated various piperazine derivatives for their inhibitory effects on tyrosinase activity, a key enzyme in melanoma development. The findings revealed that certain derivatives exhibited IC50 values significantly lower than traditional treatments, suggesting enhanced efficacy against melanoma cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications in the piperazine ring and the introduction of substituents like methoxy groups can enhance biological activity. For instance, compounds with electron-donating groups generally show increased potency due to improved interactions with target enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
